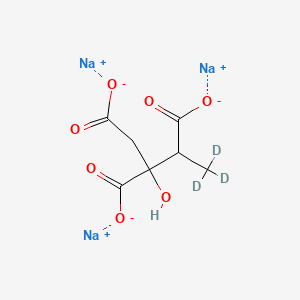
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate typically involves the deuteration of 2-hydroxybutane-1,2,3-tricarboxylic acid. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated chemicals. The process must be carefully controlled to achieve high purity and yield of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-keto-4,4,4-trideuterio-butane-1,2,3-tricarboxylate, while reduction may produce 2-hydroxy-4,4,4-trideuterio-butane-1,2,3-triol.
Aplicaciones Científicas De Investigación
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate exerts its effects depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interactions with other molecules. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry.
Comparación Con Compuestos Similares
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but lacks deuterium labeling.
3-hydroxybutane-1,2,3-tricarboxylic acid: The non-deuterated version of the compound.
2-hydroxybutane-1,2,3-tricarboxylate: Another tricarboxylic acid with similar properties but different isotopic composition.
Uniqueness
The uniqueness of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for more precise and accurate analysis in various research applications.
Propiedades
Fórmula molecular |
C7H7Na3O7 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1D3;;; |
Clave InChI |
HPLKAWNRQOHUKD-AGUGZIQGSA-K |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)


![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)
![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
